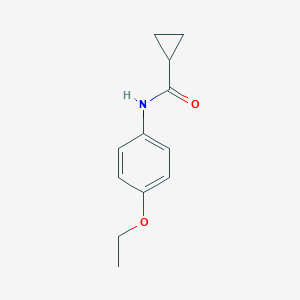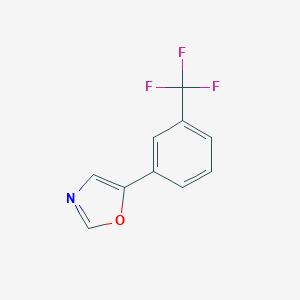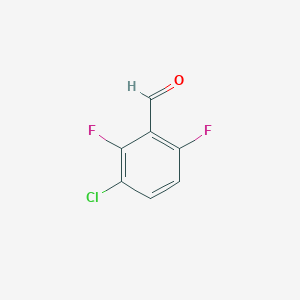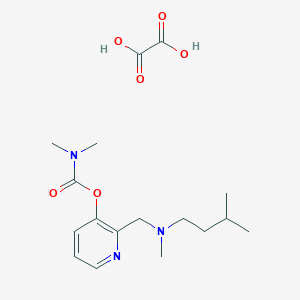![molecular formula C9H9FO2 B061461 1-[4-(Fluoromethoxy)phenyl]ethanone CAS No. 182678-46-2](/img/structure/B61461.png)
1-[4-(Fluoromethoxy)phenyl]ethanone
Vue d'ensemble
Description
1-[4-(Fluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol It is characterized by the presence of a fluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone group
Méthodes De Préparation
The synthesis of 1-[4-(Fluoromethoxy)phenyl]ethanone can be achieved through several routes. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with a fluorinating agent in the presence of a base. For example, the reaction can be carried out using sodium hydroxide and a fluoromethylating agent such as fluoromethyl iodide in an appropriate solvent . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
1-[4-(Fluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-[4-(Fluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mécanisme D'action
The mechanism of action of 1-[4-(Fluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-[4-(Fluoromethoxy)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: This compound has three fluorine atoms in the methoxy group, which can significantly alter its chemical and biological properties compared to the single fluorine atom in this compound.
1-[4-(Methoxy)phenyl]ethanone: The absence of fluorine in the methoxy group can lead to different reactivity and biological activity.
1-[4-(Chloromethoxy)phenyl]ethanone: The presence of chlorine instead of fluorine can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific fluoromethoxy group, which imparts distinct chemical and biological properties that are valuable in various applications.
Propriétés
IUPAC Name |
1-[4-(fluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQHPQUWIFSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450381 | |
| Record name | 1-[4-(fluoromethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182678-46-2 | |
| Record name | 1-[4-(fluoromethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



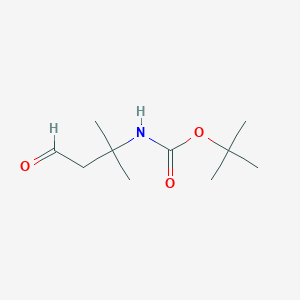
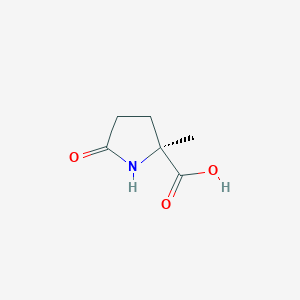
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
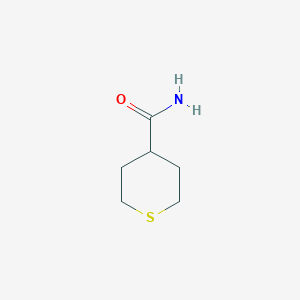
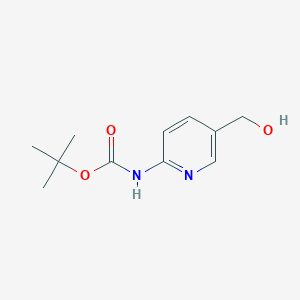
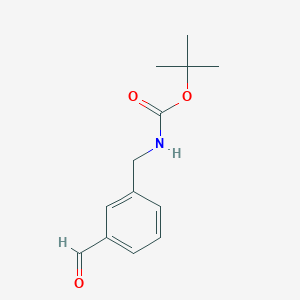
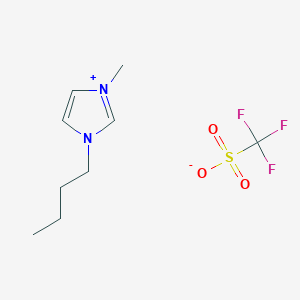
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)
